3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione
Description
3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family, which is known for its diverse biological activities and pharmaceutical relevance.
Properties
IUPAC Name |
3-cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-9-15-12-6-4-3-5-11(12)13(17)16(14(15)18)10-7-8-10/h1,3-6,10H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSVCMBGJXRWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=O)N(C1=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, often using aniline and ethyl glyoxalate as substrates.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields by using microwave irradiation.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance reaction rates and efficiency.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione may involve large-scale application of the above synthetic methods, with optimizations for cost-effectiveness and yield. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Inhibiting enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with DNA/RNA: Binding to nucleic acids and affecting their function and stability.
Comparison with Similar Compounds
3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione can be compared with other similar compounds, such as:
Quinazoline derivatives: These compounds share the quinazoline core structure and exhibit similar biological activities.
Quinolines and quinolones: These compounds have a similar heterocyclic structure and are known for their antimicrobial and anticancer properties.
List of Similar Compounds
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Doxazosin: Used for the treatment of hypertension and urinary retention associated with benign prostatic hyperplasia.
Erlotinib: Used for the treatment of non-small cell lung cancer and pancreatic cancer.
Gefitinib: Used for the treatment of non-small cell lung cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
